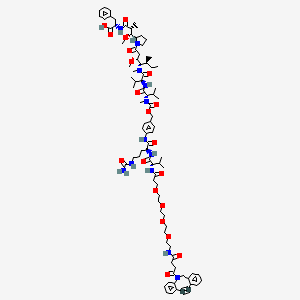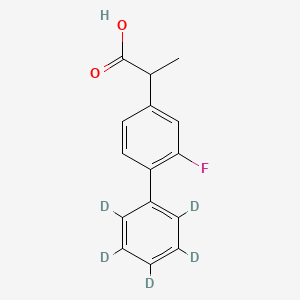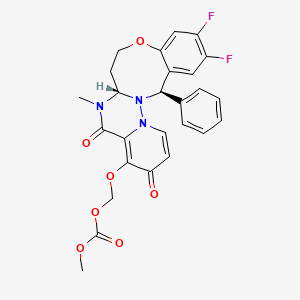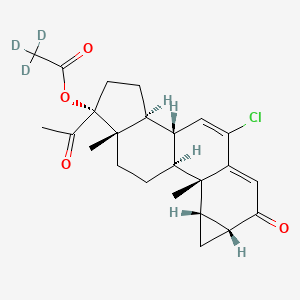
Secalciferol 3-sulfate-d6 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Secalciferol 3-sulfate-d6 (sodium) is a deuterated form of secalciferol, a vitamin D analog. This compound is often used in biochemical research, particularly in studies involving vitamin D metabolism and its effects on various biological systems. The deuterium labeling (d6) helps in tracing and studying the metabolic pathways of the compound without altering its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Secalciferol 3-sulfate-d6 (sodium) typically involves the following steps:
Starting Material: The synthesis begins with the deuterated form of secalciferol.
Sulfation Reaction: The hydroxyl group at the 3-position of secalciferol is sulfated using a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid.
Neutralization: The resulting sulfate ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of Secalciferol 3-sulfate-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated secalciferol are sulfated using automated reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure the correct deuterium labeling and purity.
Chemical Reactions Analysis
Types of Reactions
Secalciferol 3-sulfate-d6 (sodium) can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to regenerate the parent alcohol.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Secalciferol.
Oxidation: Oxidized derivatives of secalciferol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Secalciferol 3-sulfate-d6 (sodium) has several scientific research applications:
Chemistry: Used as a tracer in studies involving vitamin D metabolism.
Biology: Helps in understanding the role of vitamin D in cellular processes.
Medicine: Used in research related to vitamin D deficiency and its treatment.
Industry: Employed in the development of vitamin D analogs for therapeutic use.
Mechanism of Action
Secalciferol 3-sulfate-d6 (sodium) exerts its effects by mimicking the action of vitamin D. It binds to the vitamin D receptor (VDR) in target cells, leading to the activation of VDR-mediated transcription of various genes involved in calcium and phosphate homeostasis. The deuterium labeling does not alter the binding affinity or activity of the compound, allowing for accurate tracing in metabolic studies.
Comparison with Similar Compounds
Secalciferol 3-sulfate-d6 (sodium) can be compared with other vitamin D analogs such as:
Calcitriol: The active form of vitamin D, which has a higher affinity for VDR.
Alfacalcidol: A synthetic analog used in the treatment of vitamin D deficiency.
Doxercalciferol: Another synthetic analog used in the management of secondary hyperparathyroidism.
Uniqueness
The uniqueness of Secalciferol 3-sulfate-d6 (sodium) lies in its deuterium labeling, which allows for detailed metabolic studies without altering its biological activity. This makes it a valuable tool in research focused on vitamin D metabolism and its physiological effects.
Properties
Molecular Formula |
C27H43NaO6S |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
sodium;[(3Z)-3-[(2E)-2-[7a-methyl-1-[7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate |
InChI |
InChI=1S/C27H44O6S.Na/c1-18-8-12-22(33-34(30,31)32)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(28)26(3,4)29;/h10-11,19,22-25,28-29H,1,6-9,12-17H2,2-5H3,(H,30,31,32);/q;+1/p-1/b20-10+,21-11-;/i3D3,4D3; |
InChI Key |
UMPYWBPNSOTBJZ-LTSAOOBOSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(CCC(C)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CCC3=C)OS(=O)(=O)[O-])C)O)(C([2H])([2H])[2H])O.[Na+] |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


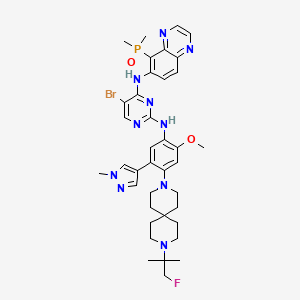
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
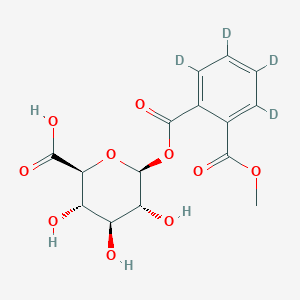

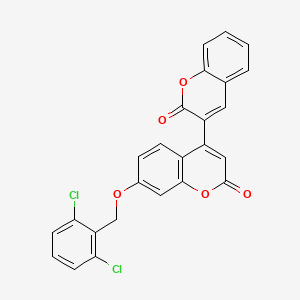
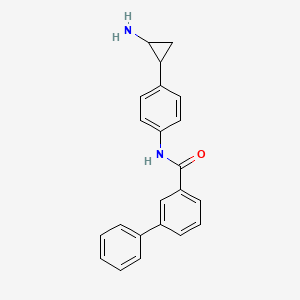
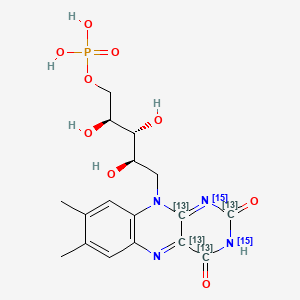
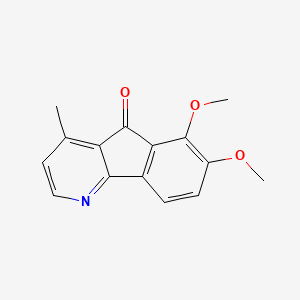
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
